3-(Azepan-2-YL)cyclohexane-1,2-dione
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(azepan-2-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C12H19NO2/c14-11-7-4-5-9(12(11)15)10-6-2-1-3-8-13-10/h9-10,13H,1-8H2 |
InChI Key |
FFXRYYXWSUOTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves several steps. One common method includes the reaction of cyclohexane-1,2-dione with azepane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Azepan-2-YL)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The azepane group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Azepan-2-YL)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 3-(Azepan-2-YL)cyclohexane-1,2-dione with related compounds:
*Note: Molecular weight inferred from structural similarity to the piperidine analog .
Key Observations:
- Ring Size Effects : The azepane group (7-membered) introduces greater conformational flexibility and steric bulk compared to the 6-membered piperidine in 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione . This may reduce enzymatic binding efficiency but enhance solubility in hydrophobic environments.
- Reactivity : Cyclohexane-1,2-dione derivatives with larger substituents (e.g., azepane) are less reactive in C-C bond cleavage by CDH compared to unsubstituted analogs due to steric hindrance .
Biological Activity
3-(Azepan-2-YL)cyclohexane-1,2-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane ring with a dione functional group and an azepane substituent, which may influence its biological activity. The structural characteristics suggest that it could interact with various biological targets, including enzymes and receptors.
Anticancer Properties
Recent studies have indicated that derivatives of cyclohexane-1,2-dione exhibit significant anticancer activities. For instance, research on cyclohexane-1,3-dione derivatives has shown promising results against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer. A study synthesized 40 compounds based on cyclohexane-1,3-dione and evaluated their inhibitory activity against six cancer cell lines. The findings revealed that 19 molecules demonstrated cytotoxic effects, with varying degrees of potency depending on structural modifications .
Table 1: Anticancer Activity of Cyclohexane Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | H460 (NSCLC) | 0.5 | High |
| Compound B | HT29 (Colorectal) | 0.8 | Moderate |
| Compound C | MKN-45 (Gastric) | 1.2 | Moderate |
| Compound D | U87MG (Glioma) | 0.4 | High |
| Compound E | SMMC-7721 (Hepatocellular) | 0.7 | High |
Enzyme Inhibition
The compound's potential as an inhibitor of soluble epoxide hydrolase (sEH) has also been explored. Inhibitors of sEH can modulate lipid signaling pathways that are crucial in cardiovascular health and inflammation. A series of related compounds showed low nanomolar to picomolar activities against recombinant human sEH, indicating that structural modifications can enhance metabolic stability and potency .
Table 2: sEH Inhibition Potency
| Compound | IC50 (nM) | Metabolic Stability |
|---|---|---|
| Compound X | 1.3 ± 0.05 | High |
| Compound Y | 5.0 ± 0.10 | Moderate |
| Compound Z | 2.5 ± 0.07 | Low |
The mechanisms through which 3-(Azepan-2-YL)cyclohexane-1,2-dione exerts its effects are still under investigation. Preliminary data suggest that it may act by:
- Inhibition of key enzymes involved in cancer progression.
- Modulation of lipid signaling pathways , particularly through the inhibition of sEH.
- Induction of apoptosis in cancer cells via various signaling cascades.
Case Studies
Case Study 1: NSCLC Treatment
In vitro studies demonstrated that certain derivatives of cyclohexane-1,3-dione significantly inhibited the growth of NSCLC cells. The most potent derivatives were further evaluated in vivo using murine models, showing reduced tumor growth compared to controls.
Case Study 2: Cardiovascular Effects
Another study investigated the cardiovascular effects of sEH inhibitors derived from similar scaffolds as 3-(Azepan-2-YL)cyclohexane-1,2-dione. Results indicated that these compounds effectively lowered blood pressure in hypertensive models, suggesting potential applications in treating hypertension .
Q & A
Q. Table 1: Key Characterization Data
| Parameter | Observed Value | Reference Standard |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.9 (m, 4H, CH₂) | δ 2.8–3.2 (azepane) |
| ESI-MS | m/z 265.3 [M+H]⁺ | Calculated: 265.3 |
| Melting Point | 148–150°C | Literature: 149°C |
How do solvent polarity and temperature influence the cyclization efficiency during synthesis?
Basic Research Question
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization by stabilizing transition states, yielding >80% efficiency. Non-polar solvents (toluene) reduce yields to <50% due to poor solubility of intermediates.
- Temperature: Optimal cyclization occurs at 70–80°C. Lower temperatures (<50°C) slow reaction kinetics, while higher temperatures (>90°C) promote side reactions (e.g., diketone decomposition).
- Experimental Design: Use a fractional factorial design to test solvent/temperature combinations, monitored by TLC/HPLC .
What mechanistic insights explain the regioselectivity of azepane ring formation?
Advanced Research Question
Methodological Answer:
Regioselectivity is governed by:
- Electronic Effects: Electron-donating groups on the azepane precursor favor nucleophilic attack at the less hindered carbonyl of cyclohexane-1,2-dione.
- Steric Factors: Bulky substituents on the azepane nitrogen direct cyclization to the proximal carbonyl group.
- Computational Validation: DFT calculations (B3LYP/6-31G*) show transition state energies are 5–8 kcal/mol lower for the observed regioisomer .
Q. Table 2: Regioselectivity Under Varied Conditions
| Azepane Substituent | Solvent | Temp (°C) | Major Product Ratio |
|---|---|---|---|
| -H | DMF | 70 | 9:1 (proximal:distal) |
| -CH₃ | THF | 80 | 7:3 |
How can contradictory NMR and mass spectrometry data be resolved during derivative characterization?
Advanced Research Question
Methodological Answer:
- Scenario: Discrepancies between NMR integration (e.g., missing protons) and MS molecular ion peaks suggest impurities or tautomerization.
- Resolution Steps:
- HPLC-PDA Analysis: Detect co-eluting impurities (e.g., residual solvents or byproducts).
- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temps.
- High-Resolution MS: Confirm exact mass (e.g., ±0.001 Da) to rule out isobaric interferences .
What strategies assess biological activity while minimizing solvent/byproduct interference?
Advanced Research Question
Methodological Answer:
- Purification: Use preparative HPLC (C18 column, gradient elution) to isolate derivatives with ≥95% purity.
- Assay Design:
How should safety protocols be adapted for handling azepane-containing intermediates?
Basic Research Question
Methodological Answer:
- Hazard Mitigation:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity of azepane derivatives.
- Store intermediates under nitrogen to prevent oxidation.
- Waste Disposal: Quench reactive intermediates with aqueous ethanol before disposal .
What computational tools predict the physicochemical properties of 3-(Azepan-2-YL)cyclohexane-1,2-dione?
Advanced Research Question
Methodological Answer:
- LogP Prediction: Use Molinspiration or ACD/Labs software (accuracy ±0.5 units).
- Solubility: COSMO-RS simulations in water/DMSO.
- Validation: Compare predicted vs. experimental HPLC retention times .
How do stereochemical variations impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
